Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-[(phenylmethoxy)methylene]bis[N,N-dimethyl-]: is a complex organic compound that contains 55 atoms, including 28 hydrogen atoms, 24 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[(phenylmethoxy)methylene]bis[N,N-dimethyl-] involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are documented in various chemical databases and research articles .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent control of reaction parameters to ensure high yield and purity. The process often includes purification steps such as crystallization or distillation to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-[(phenylmethoxy)methylene]bis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may produce corresponding nitro compounds, while reduction may yield amines .
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-[(phenylmethoxy)methylene]bis[N,N-dimethyl-] has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-[(phenylmethoxy)methylene]bis[N,N-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Shares a similar structure but lacks the phenylmethoxy group.
Aniline, 4,4’-methylenebis[N,N-dimethyl-]: Another related compound with similar properties.
Uniqueness
Benzenamine, 4,4’-[(phenylmethoxy)methylene]bis[N,N-dimethyl-] is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
53370-57-3 |
---|---|
Molekularformel |
C24H28N2O |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]-phenylmethoxymethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H28N2O/c1-25(2)22-14-10-20(11-15-22)24(27-18-19-8-6-5-7-9-19)21-12-16-23(17-13-21)26(3)4/h5-17,24H,18H2,1-4H3 |
InChI-Schlüssel |
YBOBZZSJMAWFBX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.